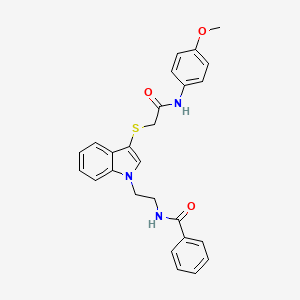
N-(2-(3-((2-((4-Methoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(3-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C26H25N3O3S and its molecular weight is 459.56. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Benzamiden
Benzamide, einschließlich der Verbindung N-(2-(3-((2-((4-Methoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamid, können durch direkte Kondensation von Carbonsäuren und Aminen unter Ultraschallbestrahlung synthetisiert werden . Diese Methode soll grün, schnell, mild und hocheffizient sein . Benzamide werden in der Pharma-, Papier- und Kunststoffindustrie sowie als Zwischenprodukt bei der Synthese von Therapeutika eingesetzt .
Pharmazeutische Anwendungen
Viele von Pharmaunternehmen hergestellte Arzneimittelmoleküle sind an eine Amidgruppe gebunden . Amide befinden sich in den Strukturen von potenziellen Arzneimittelverbindungen wie Loperamid (Antidiarrhoikum), Paracetamol (Analgetikum), Lidocain (Lokalanästhetikum), Atorvastatin (Cholesterinsenker), Lisinopril (Hemmer des Angiotensin-Converting-Enzyms), Valsartan (Blockade der Angiotensin-II-Rezeptoren), Sorafenib und Diltiazem (Calciumkanalblocker, die zur Behandlung von Angina pectoris und Bluthochdruck eingesetzt werden), sowie Lipitor und Vyvanse, die zur Behandlung von Krebs, Hypercholesterinämie und jugendlicher Hyperaktivität eingesetzt werden .
Industrielle Anwendungen
Amidverbindungen werden auch in Branchen wie Papier, Kunststoff und Gummi eingesetzt . Sie werden auch als Zwischenprodukt bei der Synthese von Therapeutika eingesetzt .
Antithrombozytenaktivität
Amidderivate zeigen auch eine Antithrombozytenaktivität . Dies könnte ein potenzielles Forschungsgebiet für die Verbindung this compound sein.
Antitrypanosomale Aktivität
Einige Verbindungen, die der Verbindung this compound ähnlich sind, haben eine recht gute antitrypanosomale Aktivität gezeigt . Diese Verbindungen könnten möglicherweise zur Behandlung der Schlafkrankheit eingesetzt werden, einer Krankheit, die durch Protozoen der Gattung Trypanosoma verursacht wird .
Antiplasmodiale Aktivität
Einige Verbindungen, die der Verbindung this compound ähnlich sind, haben eine ausgezeichnete antiplasmodiale Aktivität gezeigt . Diese Verbindungen könnten möglicherweise zur Behandlung von Malaria eingesetzt werden, einer Krankheit, die durch Plasmodium falciparum verursacht wird .
Wirkmechanismus
Target of Action
It’s known that many indole derivatives interact with various receptors and enzymes in the body
Mode of Action
The exact mode of action of this compound is currently unknown. Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological effects . The presence of a methoxyanilino group and a sulfanylindol group in the compound suggests potential interactions with proteins or enzymes that recognize these structural motifs.
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The exact pathways influenced by this compound would depend on its specific targets and mode of action.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular levels, depending on its specific targets and mode of action.
Eigenschaften
IUPAC Name |
N-[2-[3-[2-(4-methoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S/c1-32-21-13-11-20(12-14-21)28-25(30)18-33-24-17-29(23-10-6-5-9-22(23)24)16-15-27-26(31)19-7-3-2-4-8-19/h2-14,17H,15-16,18H2,1H3,(H,27,31)(H,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMIAVPLRUPVKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(4-fluorophenyl)-4-isopropyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2376390.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamide](/img/structure/B2376393.png)
![Tert-butyl 3-[(chlorosulfonyl)methyl]-3-fluoroazetidine-1-carboxylate](/img/structure/B2376394.png)
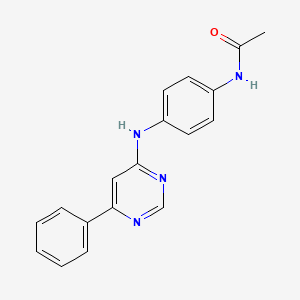
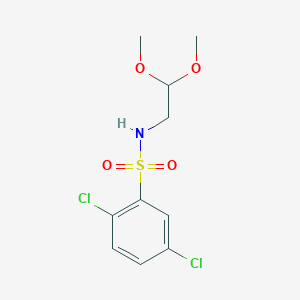

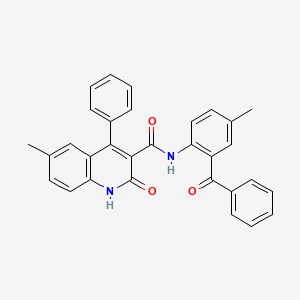
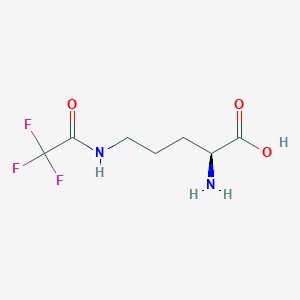
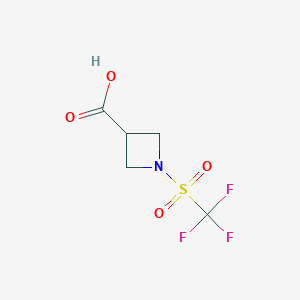
![Ethyl 2-amino-5-{[(4-chlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate](/img/new.no-structure.jpg)
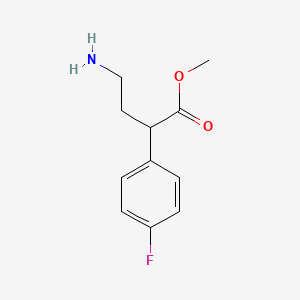
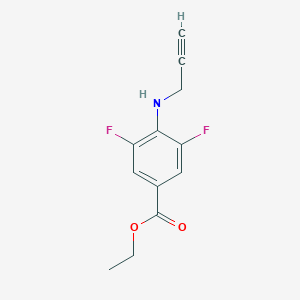
![4-[2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide](/img/structure/B2376408.png)
